molecular formula C13H20N2O2 B346804 Levodropropizine CAS No. 99291-25-5

Levodropropizine

Cat. No.: B346804
CAS No.: 99291-25-5
M. Wt: 236.31 g/mol
InChI Key: PTVWPYVOOKLBCG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Levodropropizine primarily targets neuropeptides . Neuropeptides are small protein-like molecules used by neurons to communicate with each other. They are known to have a broad range of functions, including acting as neurotransmitters and neuromodulators .

Mode of Action

This compound is a non-narcotic, non-centrally acting antitussive that inhibits the cough reflex triggered by neuropeptides . It carries out its antitussive activity through an inhibitory action on C-fibres . Specifically, it has been found to inhibit the release of sensor neuropeptides from C-fibres "in vitro" . This interaction with its targets leads to a decrease in the excitability of tracheobronchial receptors, thus suppressing the cough reflex .

Biochemical Pathways

It is known that the drug works peripherally, inhibiting the afferent pathways that mediate the generation of the cough reflex . This suggests that this compound may affect the signaling pathways associated with these afferent nerves and the transmission of the cough reflex.

Pharmacokinetics

It is known that this compound has high bioavailability and is rapidly distributed . The reported mean elimination half-life (T1/2) of this compound is approximately 2.3 hours , suggesting rapid elimination after absorption in the body.

Result of Action

The primary molecular and cellular effect of this compound’s action is the suppression of the cough reflex . By inhibiting the release of sensor neuropeptides from C-fibres, this compound reduces the excitability of tracheobronchial receptors, which in turn suppresses the cough reflex .

Action Environment

For instance, as eosinophil levels and body surface area (BSA) increase, this compound plasma exposure increases and decreases, respectively . This suggests that individual physiological characteristics and potentially other environmental factors could influence the action, efficacy, and stability of this compound.

Safety and Hazards

Levodropropizine should be used with caution. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Levodropropizine is an effective antitussive drug both in adults and children, with statistically significant better overall efficacy outcomes vs. central antitussives, in terms of reducing cough intensity, frequency and nocturnal awakenings . This study presents effective candidate covariates that can explain the inter-individual pharmacokinetic variability of this compound and provides a useful perspective on the first-line choice of this compound in the treatment of inflammatory respiratory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levodropropizine can be synthesized by reacting N-phenylpiperazine with R-(-)-3-chloro-1,2-propanediol in the presence of a catalyst such as sodium hydroxide. This reaction is carried out in water as a medium to obtain a crude product, which is then refined to produce the final compound .

Industrial Production Methods: In industrial settings, this compound is often prepared in the form of tablets or capsules. The preparation involves mixing this compound with pharmaceutical adjuvants such as hydroxypropyl methylcellulose, polyethylene glycol, titanium dioxide, and ethanol. This mixture is then processed into solid forms that are easy to carry and store .

Chemical Reactions Analysis

Types of Reactions: Levodropropizine undergoes various chemical reactions, including substitution reactions. It is a member of the class of N-arylpiperazines, where the amino hydrogen is replaced by a 2,3-dihydroxypropyl group .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include N-phenylpiperazine, R-(-)-3-chloro-1,2-propanediol, and sodium hydroxide. The reaction conditions typically involve aqueous media and controlled temperatures to ensure the desired product is obtained .

Major Products Formed: The major product formed from the synthesis of this compound is the refined compound itself, which is then used in various pharmaceutical formulations .

Comparison with Similar Compounds

Levodropropizine is often compared with other antitussive agents such as codeine and levocloperastine. Unlike codeine, this compound does not cause central nervous system depression or other opioid-related side effects . Levocloperastine, another antitussive, acts on both the central bulbar cough center and peripheral receptors, whereas this compound primarily acts peripherally . Other similar compounds include phenylpiperazines, which share a similar chemical structure but may have different pharmacological properties .

Similar Compounds

  • Codeine
  • Levocloperastine
  • Phenylpiperazines

This compound stands out due to its peripheral action and minimal side effects, making it a preferred choice for treating cough without the risks associated with central nervous system depressants.

Properties

IUPAC Name

(2S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVWPYVOOKLBCG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CO)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C[C@@H](CO)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023210
Record name Levodropropizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99291-25-5
Record name Levodropropizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99291-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levodropropizine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099291255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levodropropizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levodropropizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-(4-Phenyl-1-piperazinyl)-1,2-propanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVODROPROPIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O31P6T4G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

According to the invention, resolution of dropropizine is carried out by treating it with L(+)tartaric acid in aqueous medium: the precipitated salt is then crystallized, alkalinized and recrystallized to give levodropropizine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levodropropizine
Reactant of Route 2
Reactant of Route 2
Levodropropizine
Reactant of Route 3
Reactant of Route 3
Levodropropizine
Reactant of Route 4
Reactant of Route 4
Levodropropizine
Reactant of Route 5
Reactant of Route 5
Levodropropizine
Reactant of Route 6
Reactant of Route 6
Levodropropizine
Customer
Q & A

A: Levodropropizine is a non-opioid antitussive agent that acts primarily on the peripheral nervous system. It inhibits the release of sensory neuropeptides, particularly from C-fibers in the airways, which are responsible for triggering the cough reflex. [, , , ]

A: The molecular formula of this compound is C13H20N2O2. Its molecular weight is 236.32 g/mol. []

ANone: Yes, studies have utilized various spectroscopic techniques to characterize this compound. These include:

  • X-ray crystallography: Used to confirm the crystal structure. []
  • FTIR (Fourier-transform infrared spectroscopy): Provides information about functional groups and bonding. [, ]
  • NMR (Nuclear Magnetic Resonance) spectroscopy: Offers detailed structural information. [, ]

A: While detailed SAR studies are limited in the provided research, the peripheral antitussive activity is attributed to the specific stereochemistry of this compound (S-enantiomer). Its racemic mixture, Dropropizine, exhibits a higher incidence of central side effects, highlighting the importance of the S-configuration for a favorable therapeutic profile. [, ]

ANone: this compound is available in various formulations, including:

  • Syrup: A common formulation for both adults and children. [, , , , ]
  • Tablets: Including immediate-release and controlled-release formulations for twice-daily dosing. [, , ]
  • Buccal tablets: Designed for faster absorption through the buccal mucosa. [, ]
  • Drops: Another option for oral administration. []
  • Orally disintegrating tablets: Allow for quick dissolution and absorption in the mouth. [, ]

A: The controlled-release formulation of this compound (90 mg twice daily) has been shown to have comparable pharmacokinetic properties to the immediate-release formulation (60 mg three times daily). This means that the controlled-release formulation can maintain similar drug levels in the body with less frequent dosing, potentially improving patient compliance. [, ]

ANone: Yes, research indicates the use of:

  • Cyclodextrin inclusion complexation: This technique enhances the aqueous solubility and dissolution rate of this compound, making it more readily absorbed in the gastrointestinal tract. []
  • Clathrate dispersible tablets: Combine inclusion and dispersion technologies to mask the bitter taste of the drug, enhance dispersibility, and improve the overall palatability of the formulation. []

A: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations (Cmax) within approximately 0.5-1 hour. Food intake may delay the rate but not the extent of absorption of the controlled-release formulation. [, , , , ]

A: While specific details are limited in the provided research, studies in beagles suggest that this compound is widely distributed throughout the body. []

ANone: Yes, research suggests that:

  • Eosinophil levels: Higher eosinophil levels have been associated with increased plasma exposure to this compound. []
  • Body surface area (BSA): Increased BSA has been linked to decreased plasma exposure to this compound. []

A: Numerous studies, including randomized controlled trials and meta-analyses, have demonstrated the efficacy of this compound in reducing cough frequency, severity, and nocturnal awakenings in both adults and children. [, , , , , , , ]

ANone: Yes, this compound has been compared to other antitussive agents in clinical trials, demonstrating:

  • Comparable or superior efficacy to central antitussives: Studies have shown similar or better efficacy compared to drugs like Dextromethorphan, Codeine, and Dihydrocodeine, with a potentially more favorable tolerability profile. [, , , , , ]
  • Greater efficacy compared to placebo: this compound consistently outperforms placebo in reducing cough symptoms. [, , ]

A: Yes, early studies employed animal models like anaesthetized guinea pigs and rabbits to investigate the antitussive properties of this compound, confirming its efficacy against mechanically and electrically induced coughing. []

A: this compound is generally well-tolerated, with a low incidence of adverse effects. [, , , , , , , ]

ANone: Various analytical methods have been employed for the quantification of this compound, primarily:

    • UV detection: Utilized for quantifying this compound in various formulations. [, , , ]
    • Fluorescence detection: Offers higher sensitivity for pharmacokinetic studies. [, , , ]
    • Mass spectrometry (MS): Provides high selectivity and sensitivity, often used in tandem with HPLC (LC-MS/MS) for pharmacokinetic analysis and impurity profiling. [, , ]
  • Chemiluminescence detection: Utilized in a flow injection analysis system for sensitive detection of this compound. []

ANone: Studies indicate that the formulation significantly influences the dissolution and solubility of this compound:

  • Cyclodextrin inclusion complexes: Show enhanced aqueous solubility and dissolution rate compared to plain drug powder, potentially leading to improved bioavailability. []
  • Dispersible tablets: Designed for rapid disintegration and dissolution in the oral cavity, offering faster absorption and onset of action. [, , ]

A: Yes, the developed analytical methods have undergone validation following guidelines from the International Conference on Harmonization (ICH) and other regulatory agencies, ensuring accuracy, precision, linearity, robustness, and specificity. [, , , , , , , , ]

A: While generally safe, this compound has been associated with allergic reactions, including rare cases of anaphylaxis. These reactions are thought to be IgE mediated, indicating an immune system response to the drug. [, , ]

ANone: Several alternative antitussive agents exist, including:

  • Peripherally acting antitussives: Like Cloperastine and Moxaverdine, which act on the peripheral nervous system similarly to this compound. []

A: Initial research focused on this compound's antitussive activity compared to its racemic mixture, Dropropizine, highlighting its improved safety profile due to reduced central nervous system effects. [, , ] Subsequent research explored its mechanism of action, pharmacokinetics, and efficacy in various cough etiologies, establishing it as a valuable alternative to traditional antitussives. [1-3, 5, 8, 9, 11, 12, 16, 19, 24, 25, 28, 29]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.